3-Benzylcyclohex-2-en-1-one
Description
Properties
Molecular Formula |
C13H14O |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-benzylcyclohex-2-en-1-one |
InChI |
InChI=1S/C13H14O/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-3,5-6,10H,4,7-9H2 |
InChI Key |
KOXOMBOOVTWPNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC(=O)C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Methylcyclohex-2-en-1-one
3-(Benzylamino)-5,5-dimethyl-cyclohex-2-en-1-one
- Structure: Benzylamino (-NHCH₂C₆H₅) and two methyl groups at position 5 .
- CAS : 889-31-4.
- Molecular Formula: C₁₅H₁₉NO.
- Key Differences: The amino group introduces basicity and hydrogen-bonding capacity, altering solubility and reactivity.
2-Benzoyl-3-methylcyclohex-2-en-1-one
- Structure : Benzoyl (C₆H₅CO-) at position 2 and methyl at position 3 .
- CAS : 79482-22-5.
- Molecular Formula : C₁₄H₁₄O₂.
- Key Differences :
- The benzoyl group is electron-withdrawing, enhancing the electrophilicity of the α,β-unsaturated ketone.
- Substitution at position 2 shifts conjugation patterns compared to position 3 substitution in the target compound.
3-Amino-5-methylcyclohex-2-en-1-one
- Structure: Amino (-NH₂) at position 3 and methyl at position 5 .
- CAS : 54398-84-4.
- Molecular Formula: C₇H₁₁NO.
- Key Differences: Amino groups enable participation in Schiff base formation or coordination chemistry, unlike the benzyl group. Smaller substituents may allow higher solubility in polar solvents.
Data Table: Structural and Physicochemical Comparison
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|---|
| This compound | Benzyl (C3) | C₁₃H₁₄O | 186.25 (estimated) | Not Provided | Aromatic conjugation, bulky substituent |
| 3-Methylcyclohex-2-en-1-one | Methyl (C3) | C₇H₁₀O | 110.15 | 1193-18-6 | Compact, high reactivity |
| 3-(Benzylamino)-5,5-dimethyl-... | Benzylamino (C3), 5,5-dimethyl | C₁₅H₁₉NO | 229.32 | 889-31-6 | Basic, rigid ring |
| 2-Benzoyl-3-methylcyclohex-2-en-1-one | Benzoyl (C2), Methyl (C3) | C₁₄H₁₄O₂ | 214.26 | 79482-22-7 | Electron-withdrawing substituent |
| 3-Amino-5-methylcyclohex-2-en-1-one | Amino (C3), Methyl (C5) | C₇H₁₁NO | 125.17 | 54398-84-4 | Polar, versatile reactivity |
Research Findings and Reactivity Insights
- Synthetic Applications: 3-Methylcyclohex-2-en-1-one is a common intermediate in terpene synthesis, leveraging its unhindered α,β-unsaturated system . Benzoyl-substituted analogs (e.g., 2-Benzoyl-3-methylcyclohex-2-en-1-one) exhibit enhanced electrophilicity, enabling asymmetric catalysis applications .
- Electronic Effects: Benzyl groups donate electrons via conjugation, stabilizing transition states in cycloadditions. In contrast, benzoyl groups withdraw electrons, altering reaction pathways . Amino substituents (e.g., in 3-Amino-5-methylcyclohex-2-en-1-one) facilitate proton transfer steps in tautomerization or catalysis .
Preparation Methods
Reaction Pathway
Experimental Conditions
Advantages :
-
High regioselectivity due to enol ether intermediacy.
-
Scalable for industrial applications.
Limitations :
-
Requires anhydrous conditions for Grignard reactions.
Oxidation of 3-Benzylcyclohex-2-en-1-ol
This method leverages the oxidation of the corresponding alcohol to the ketone. The alcohol intermediate can be synthesized via reduction of the ketone or through other routes (e.g., catalytic hydrogenation).
Reaction Pathway
-
Oxidation : 3-Benzylcyclohex-2-en-1-ol is treated with a mild oxidizing agent such as pyridinium chlorochromate (PCC) in dichloromethane (DCM).
-
Workup : The reaction mixture is filtered, and the solvent is evaporated to yield the ketone.
Experimental Conditions
Advantages :
-
High yield and simplicity.
-
Minimal side products due to PCC’s mild nature.
Limitations :
-
Requires access to the alcohol precursor.
Palladium-Catalyzed Benzylation
This method employs palladium-mediated benzylation of silyldienol ethers, though regioselectivity challenges may limit its direct application to 3-benzylcyclohex-2-en-1-one.
Reaction Pathway
Experimental Conditions
Advantages :
-
Enables functionalization of γ- or ε-positions in conjugated systems.
Limitations :
Deconjugative α-Alkylation
This method, though primarily demonstrated for aldehydes, may be adaptable for ketones under optimized conditions.
Reaction Pathway
-
Alkylation : Cyclohexenone reacts with benzyl bromide in the presence of NaH and t-BuOK in toluene.
-
Workup : Quench with water, extract with MTBE, and isolate the product.
Experimental Conditions
Advantages :
-
Potential for direct functionalization of ketones.
Limitations :
-
Unverified for ketones; requires optimization.
| Reagent/Condition | Details |
|---|---|
| Starting Material | Cyclic 1,2-diketone (hypothetical) |
| Base | KOH or NaOH |
| Temperature | Reflux in aqueous ethanol |
| Yield | Theoretical, not experimentally validated |
Advantages :
-
Potential for ring contraction in cyclic systems.
Limitations :
-
Requires suitable diketone precursors.
Data Comparison Table
Q & A
Q. How can researchers address discrepancies between computational predictions and experimental results for reaction mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
